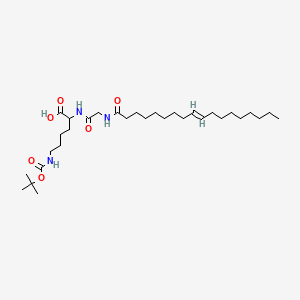

N'-Boc-N-(Gly-Oleoyl)-Lys

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[2-[[(E)-octadec-9-enoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H57N3O6/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27(35)33-25-28(36)34-26(29(37)38)22-20-21-24-32-30(39)40-31(2,3)4/h12-13,26H,5-11,14-25H2,1-4H3,(H,32,39)(H,33,35)(H,34,36)(H,37,38)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOQBRYHELEEDT-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)NCC(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H57N3O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N'-Boc-N-(Gly-Oleoyl)-Lys: A Technical Guide for Drug Development Professionals

An In-depth Review of the Chemical Properties, Structure, and Synthetic Approach for a Key Lipidated Linker in Targeted Protein Degradation

Introduction

N'-Boc-N-(Gly-Oleoyl)-Lys is a lipidated, amino acid-based molecule increasingly utilized in the field of targeted protein degradation. Specifically, it serves as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The incorporation of a lipid moiety, such as the oleoyl group in this compound, can significantly influence the physicochemical properties of the PROTAC, including its cell permeability, pharmacokinetic profile, and overall efficacy. This technical guide provides a comprehensive overview of the chemical properties, structure, and a plausible synthetic pathway for this compound, aimed at researchers and professionals in drug development.

Chemical Structure and Properties

This compound is comprised of a lysine backbone where the alpha-amino group is acylated with an oleoyl-glycyl moiety, and the epsilon-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The oleoyl group is a monounsaturated fatty acid chain, which imparts significant lipophilicity to the molecule.

Structure:

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N6-(tert-butoxycarbonyl)-N2-(oleoylglycyl)lysine | [1] |

| CAS Number | 2353409-71-7 | [1][2] |

| Molecular Formula | C31H57N3O6 | [1][2] |

| Molecular Weight | 567.81 g/mol | [1] |

| Appearance | To be determined (likely a solid or viscous oil) | [1] |

| Purity | >95% (commercially available) | [3] |

| Solubility | Soluble in DMSO (10 mM) | [4] |

| Storage | Recommended storage at -20°C | [2] |

Table 2: Theoretical Elemental Analysis

| Element | Percentage | Reference(s) |

| Carbon (C) | 65.57% | [1] |

| Hydrogen (H) | 10.12% | [1] |

| Nitrogen (N) | 7.40% | [1] |

| Oxygen (O) | 16.91% | [1] |

Experimental Protocols: A Plausible Synthetic Approach

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly published. However, based on standard principles of peptide synthesis and lipidation, a plausible multi-step synthetic workflow can be proposed. This would typically involve the synthesis of the key intermediates, N-Boc-L-lysine and N-oleoyl-glycine, followed by their coupling.

Step 1: Synthesis of N-Oleoyl-Glycine

The synthesis of the N-oleoyl-glycine intermediate can be achieved through the acylation of glycine with oleic acid. To facilitate this reaction, the carboxylic acid of oleic acid needs to be activated. A common method is the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) to form an active ester.

Materials:

-

Oleic acid

-

Glycine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Sodium bicarbonate solution (aqueous)

-

Hydrochloric acid (aqueous, dilute)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of Oleic Acid: Dissolve oleic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC or EDCI (1.1 equivalents) portion-wise while stirring. Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Coupling with Glycine: In a separate flask, dissolve glycine (1.2 equivalents) in a suitable solvent system, which may require an aqueous basic solution (e.g., sodium bicarbonate) to deprotonate the amino group. Add the activated oleic acid solution (after filtering off the DCU if DCC was used) to the glycine solution.

-

Reaction and Work-up: Stir the reaction mixture vigorously at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, acidify the reaction mixture with dilute HCl to protonate any unreacted glycine and the product's carboxylic acid. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude N-oleoyl-glycine by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Step 2: Synthesis of this compound

The final step involves the coupling of the synthesized N-oleoyl-glycine to the alpha-amino group of N'-Boc-L-lysine. Again, a peptide coupling agent is required for this amide bond formation.

Materials:

-

N-Oleoyl-glycine (from Step 1)

-

N'-Boc-L-lysine

-

Peptide coupling reagent (e.g., HATU, HBTU, or DCC/NHS)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

1M aqueous citric acid

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve N-oleoyl-glycine (1 equivalent), N'-Boc-L-lysine (1.1 equivalents), and a coupling agent like HATU (1.1 equivalents) in anhydrous DMF.

-

Coupling Reaction: Add DIPEA (2-3 equivalents) to the reaction mixture and stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, 1M aqueous citric acid, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in chloroform or ethyl acetate) to afford the final product, this compound.

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: A proposed two-step synthetic workflow for this compound.

Role in PROTAC-Mediated Protein Degradation

The primary application of this compound is as a component of PROTACs. The lipidated linker plays a crucial role in the overall properties and function of the PROTAC molecule.

Caption: The general mechanism of PROTAC-mediated protein degradation.

The oleoyl-glycyl-lysine portion of the molecule, once incorporated into a PROTAC, can offer several advantages:

-

Enhanced Cell Permeability: The lipophilic oleoyl chain can improve the ability of the PROTAC to cross cell membranes, which is often a challenge for these relatively large molecules.

-

Modulation of Pharmacokinetics: The lipid tail can influence the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC, potentially leading to improved in vivo efficacy.

-

Influence on Ternary Complex Formation: The flexibility and conformation of the linker are critical for the effective formation of the ternary complex between the target protein and the E3 ligase. The lipidated linker can adopt specific conformations that may favor or hinder this interaction.

Conclusion

This compound is a valuable chemical tool for the development of next-generation therapeutics, particularly in the rapidly advancing field of targeted protein degradation. While specific, publicly available experimental data on the final compound is limited, its chemical properties can be inferred from its constituent parts, and a reliable synthetic route can be proposed based on established chemical principles. The incorporation of this lipidated linker into PROTAC design offers a promising strategy to overcome some of the challenges associated with the delivery and efficacy of these novel therapeutic agents. Further research into the precise impact of such lipidated linkers on PROTAC function will be crucial for the rational design of more effective protein degraders.

References

An In-Depth Technical Guide to the Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for N'-Boc-N-(Gly-Oleoyl)-Lysine, a lipidated amino acid derivative with significant potential in drug delivery and bioconjugation. The synthesis involves a multi-step process encompassing selective protection of functional groups, peptide coupling, and lipidation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine is strategically designed in a convergent manner. The core of the strategy involves the sequential construction of the molecule, starting with the selective protection of the lysine side chain, followed by the coupling of glycine, and culminating in the acylation with oleic acid.

The proposed synthetic pathway can be broken down into three key stages:

-

Stage 1: Synthesis of Nα-Boc-L-lysine. This initial step involves the selective protection of the α-amino group of L-lysine with a tert-butyloxycarbonyl (Boc) group, leaving the ε-amino group available for subsequent reactions.

-

Stage 2: Synthesis of Nα-Boc-L-lysyl-glycine. The ε-amino group of Nα-Boc-L-lysine is then coupled with the carboxylic acid of a protected glycine derivative to form a dipeptide intermediate.

-

Stage 3: Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine. The final step involves the acylation of the N-terminus of the glycine residue with oleic acid to yield the target lipopeptide.

Experimental Protocols

Stage 1: Synthesis of Nα-Boc-L-lysine

This procedure focuses on the selective protection of the α-amino group of L-lysine.

Materials:

-

L-lysine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M HCl

Procedure:

-

Dissolve L-lysine hydrochloride (1.0 eq) and sodium bicarbonate (3.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the stirred lysine solution over 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-L-lysine as a white solid.

Stage 2: Synthesis of Nα-Boc-L-lysyl-glycine Methyl Ester

This stage involves the coupling of Nα-Boc-L-lysine with glycine methyl ester.

Materials:

-

Nα-Boc-L-lysine

-

Glycine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve Nα-Boc-L-lysine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

-

In a separate flask, suspend glycine methyl ester hydrochloride (1.2 eq) in anhydrous DCM and add DIPEA (1.2 eq). Stir until a clear solution is obtained.

-

Add the glycine methyl ester solution to the Nα-Boc-L-lysine solution.

-

Cool the reaction mixture to 0 °C and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

-

Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude product by column chromatography on silica gel to afford Nα-Boc-L-lysyl-glycine methyl ester.

Stage 3: Synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine

This final stage involves the acylation of the dipeptide with oleic acid, followed by saponification of the methyl ester.

Part A: Acylation with Oleic Acid

Materials:

-

Nα-Boc-L-lysyl-glycine methyl ester

-

Oleic acid

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve oleic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

-

Stir the solution at room temperature for 30 minutes to activate the oleic acid.

-

In a separate flask, dissolve Nα-Boc-L-lysyl-glycine methyl ester (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

-

Add the activated oleic acid solution to the dipeptide solution.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Monitor the reaction by TLC.

-

Wash the reaction mixture with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N'-Boc-N-(Gly-Oleoyl)-Lysine methyl ester.

Part B: Saponification

Materials:

-

Crude N'-Boc-N-(Gly-Oleoyl)-Lysine methyl ester

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the crude methyl ester in a mixture of THF and water.

-

Add a solution of LiOH (1.5 eq) in water.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Once the saponification is complete, remove the THF under reduced pressure.

-

Acidify the aqueous residue to pH 4-5 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by column chromatography on silica gel to obtain N'-Boc-N-(Gly-Oleoyl)-Lysine as a pure compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of N'-Boc-N-(Gly-Oleoyl)-Lysine.

Table 1: Summary of Starting Materials and Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. (Stage 1) | Molar Eq. (Stage 2) | Molar Eq. (Stage 3) |

| L-lysine hydrochloride | C₆H₁₅ClN₂O₂ | 182.65 | 1.0 | - | - |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 1.1 | - | - |

| Glycine methyl ester HCl | C₃H₈ClNO₂ | 125.55 | - | 1.2 | - |

| N,N'-Dicyclohexylcarbodiimide | C₁₃H₂₂N₂ | 206.33 | - | 1.1 | - |

| 1-Hydroxybenzotriazole | C₆H₅N₃O | 135.13 | - | 1.2 | 1.2 |

| Oleic acid | C₁₈H₃₄O₂ | 282.47 | - | - | 1.1 |

| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | - | - | 1.2 |

Table 2: Expected Yields and Physicochemical Properties

| Compound | Stage | Expected Yield (%) | Physical State | Melting Point (°C) |

| Nα-Boc-L-lysine | 1 | 85-95 | White Solid | 203-205 |

| Nα-Boc-L-lysyl-glycine methyl ester | 2 | 70-85 | White to off-white solid | - |

| N'-Boc-N-(Gly-Oleoyl)-Lysine | 3 | 60-75 | Waxy solid or viscous oil | - |

Visualization of the Synthetic Pathway

The following diagrams illustrate the overall synthetic workflow and the key chemical transformations.

Caption: Overall synthetic pathway for N'-Boc-N-(Gly-Oleoyl)-Lysine.

Caption: Step-by-step experimental workflow for the synthesis.

A Technical Guide to the Physicochemical Characteristics of Lipidated Lysine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidated lysine derivatives represent a versatile class of amphiphilic molecules with significant potential in drug delivery and biomedical applications. By covalently attaching lipid moieties to a lysine backbone, it is possible to create structures that self-assemble into various nanostructures, such as micelles and liposomes. These assemblies can encapsulate therapeutic agents, enhance their solubility, and facilitate their transport across biological membranes. This technical guide provides an in-depth overview of the core physicochemical characteristics of lipidated lysine derivatives, including their synthesis, self-assembly properties, and the methodologies used for their characterization.

Synthesis of Lipidated Lysine Derivatives

The synthesis of lipidated lysine derivatives typically involves the acylation of one or both of the amino groups of lysine with a fatty acid. The choice of the fatty acid (e.g., its chain length and degree of saturation) and the position of acylation (α- or ε-amino group) significantly influence the physicochemical properties of the resulting molecule.

A common synthetic strategy involves the reaction of an N-protected lysine with an activated fatty acid, followed by deprotection. For instance, Nα-acylated lysine derivatives can be synthesized by reacting α-amino-ε-caprolactam with an acyl chloride, followed by alkaline hydrolysis. This method avoids the need for complex protection and deprotection steps for the amino groups[1]. Gemini surfactants, which contain two hydrophobic tails and two hydrophilic headgroups, can also be synthesized from lysine, often involving the linkage of two lipidated lysine monomers through a spacer group[2][3].

Physicochemical Properties of Lipidated Lysine Derivatives

The amphiphilic nature of lipidated lysine derivatives drives their self-assembly in aqueous solutions, forming organized structures that can serve as drug carriers. The key physicochemical parameters that govern their behavior are summarized below.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form. It is a critical parameter for determining the stability and drug loading capacity of the formulation. The CMC is influenced by the length of the hydrophobic alkyl chain, with longer chains generally leading to lower CMC values due to increased hydrophobic interactions[4][5].

| Derivative | Alkyl Chain Length | CMC (mM) | Reference |

| Sodium Nα-octanamide lysine | C8 | - (too large to calculate) | [1] |

| Sodium Nα-capramide lysine | C10 | 1.2 | [1] |

| Sodium Nα-lauramide lysine | C12 | 0.35 | [1] |

| Quat C12 | C12 | 3.375 | [4] |

| Quat C14 | C14 | 0.194 | [4] |

| Quat C16 | C16 | 0.0421 | [4] |

Table 1: Critical Micelle Concentration (CMC) of various lipidated lysine derivatives and related surfactants. The CMC generally decreases with increasing alkyl chain length, indicating a greater tendency to form micelles.

Particle Size and Zeta Potential

The size and surface charge of the self-assembled nanoparticles are crucial for their in vivo behavior, including circulation time, biodistribution, and cellular uptake. Dynamic Light Scattering (DLS) is a common technique used to measure the hydrodynamic diameter and zeta potential of these particles[6][7]. Cationic lipids, such as those derived from lysine, typically form positively charged nanoparticles, which facilitates interaction with negatively charged cell membranes and nucleic acids.

| Liposome Formulation | Particle Size (nm) | Zeta Potential (mV) | Reference |

| LPL1Ce6 | 474.1 ± 44.1 | 15.31 ± 0.45 | [6] |

| LPL2.5Ce6 | 789.3 ± 210.7 | 13.87 ± 1.09 | [6] |

| LPL5Ce6 | 1337 ± 292 | 11.84 ± 0.62 | [6] |

| HPL10Ce6 | 359.87 ± 37.44 | 46.73 ± 1.24 | [6] |

| HPL25Ce6 | 465.20 ± 32.57 | 44.03 ± 2.15 | [6] |

| HPL50Ce6 | 481.10 ± 42.07 | 48.75 ± 1.51 | [6] |

| PLL0.5-OL-MNPs | 124.4 ± 1.4 | > +25 | [8] |

Table 2: Particle Size and Zeta Potential of Poly-L-lysine-based nanoparticles. LPLCe6 and HPLCe6 are low and high molecular weight poly-L-lysine conjugated with Chlorin e6, respectively. PLL0.5-OL-MNPs are poly-L-lysine coated oleic acid-magnetic nanoparticles.

Drug Loading and Release

The ability to efficiently encapsulate and release a therapeutic agent is a key function of lipid-based nanoparticles. The drug loading capacity and release kinetics are influenced by the composition of the lipid, the drug's properties, and the preparation method. For instance, conjugating poly-L-lysine to PLGA has been shown to significantly increase the loading of plasmid DNA to over 90%[9]. The release of the drug from the carrier can be modeled using various mathematical models, with the Korsmeyer-Peppas and Weibull models often providing a good fit for lipid-based nanoparticles[8][10].

| Nanoparticle System | Drug | Entrapment Efficiency (%) | Release Profile Reference |

| PLGA-PLL | Plasmid DNA | >90 | [9] |

| Fluvastatin-NLCs | Fluvastatin | 75.32 | [11] |

| Acyclovir-SLNs | Acyclovir | 56.3 - 80.7 | [8] |

| α-arbutin-NLCs | α-arbutin | 67.62 ± 4.46 | [8] |

Table 3: Drug Loading Efficiency in Lysine-based and other Lipid Nanoparticles. NLCs (Nanostructured Lipid Carriers) and SLNs (Solid Lipid Nanoparticles) are other types of lipid-based carriers.

Experimental Protocols

Synthesis of Nα-acylated Lysine Derivatives

This protocol is adapted from the synthesis of sodium Nα-octanamide lysine[1].

-

Preparation of α-amino-ε-caprolactam (ACL): Heat L-lysine in n-hexyl alcohol.

-

Acylation: React ACL with the desired acyl chloride to form the α-amide-ε-caprolactam intermediate.

-

Hydrolysis: Add water (100 mL), the α-amide-ε-caprolactam intermediate (50 mmol), and NaOH (100 mmol) to a flask and reflux for 8 hours.

-

Purification: Filter the hot solution to remove insoluble impurities. Cool the filtrate to room temperature and adjust the pH to neutral. The crude product will precipitate.

-

Final Product: Filter, wash, and dry the precipitate to obtain the sodium Nα-acylated lysine derivative.

Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence Assay

This method utilizes the sensitivity of the fluorescence spectrum of pyrene to the polarity of its environment[4][12].

-

Prepare a stock solution of pyrene in an appropriate organic solvent (e.g., ethanol or acetone).

-

Prepare a series of aqueous solutions of the lipidated lysine derivative with varying concentrations.

-

Add a small aliquot of the pyrene stock solution to each surfactant solution to a final pyrene concentration of approximately 1 µM.

-

Incubate the solutions to allow for the partitioning of pyrene into the micelles.

-

Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with an excitation wavelength of around 335 nm.

-

Determine the ratio of the intensity of the first vibronic peak (I1, ~373 nm) to the third vibronic peak (I3, ~384 nm).

-

Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Preparation of siRNA-Loaded Lipid Nanoparticles

This protocol describes a general method for the formulation of siRNA-loaded lipid nanoparticles using a microfluidic device[13].

-

Prepare lipid stock solutions in ethanol. A typical formulation may include a cationic lysine-based lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid at a specific molar ratio (e.g., 50:10:38.5:1.5)[13].

-

Prepare an aqueous solution of siRNA in a low pH buffer (e.g., citrate buffer, pH 4.0).

-

Load the lipid-ethanol solution and the siRNA-aqueous solution into separate syringes.

-

Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the two solutions at a defined flow rate ratio. This rapid mixing leads to the self-assembly of the lipids around the siRNA, forming the nanoparticles.

-

Dialyze the resulting nanoparticle suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

-

Characterize the nanoparticles for size, zeta potential, and siRNA encapsulation efficiency.

Mandatory Visualizations

Experimental Workflow for Liposome Preparation and Analysis

Caption: Workflow for liposome preparation and subsequent analysis.

Cellular Uptake and Endosomal Escape of Lipidated Lysine-Based Lipoplexes

Cationic lipidated lysine derivatives are effective vectors for gene delivery due to their ability to complex with negatively charged nucleic acids and facilitate their entry into cells and subsequent escape from endosomes. The "proton sponge" effect and the interaction with anionic lipids in the endosomal membrane are key proposed mechanisms for endosomal escape[3][6][12].

Caption: Mechanism of cellular uptake and endosomal escape for gene delivery.

References

- 1. Cationic lipids activate intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. Biological and Physico-Chemical Characteristics of Arginine-Rich Peptide Gemini Surfactants with Lysine and Cystine Spacers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Comparative Mathematical Analysis of Drug Release from Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The thermodynamics of endosomal escape and DNA release from lipoplexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Production of siRNA-Loaded Lipid Nanoparticles using a Microfluidic Device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role and Mechanism of N'-Boc-N-(Gly-Oleoyl)-Lys in Targeted Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. This technical guide delves into the core mechanism of action of PROTACs, with a specific focus on the role of the linker element, exemplified by N'-Boc-N-(Gly-Oleoyl)-Lys. While this compound is not biologically active on its own, as a lipidated peptide linker, it plays a critical role in the efficacy, selectivity, and pharmacokinetic properties of the final PROTAC molecule.[1][2][3] This guide will detail the generalized mechanism of PROTAC action, provide illustrative experimental protocols and data presentation, and visualize the key pathways and workflows involved in the study of these innovative therapeutic agents.

Introduction to Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules that function by inducing the degradation of specific target proteins within the cell.[3][4] They represent a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism.[4] A PROTAC molecule is comprised of three key components:

-

A warhead: This ligand is designed to bind to the protein of interest (POI).

-

An E3 ligase ligand: This moiety recruits a specific E3 ubiquitin ligase.

-

A linker: This chemical tether connects the warhead and the E3 ligase ligand.[3]

This compound is an alkyl chain-based PROTAC linker used in the synthesis of these molecules.[1][2] Its role is to bridge the other two components, and its chemical nature significantly influences the overall performance of the resulting PROTAC.

The Core Mechanism of PROTAC Action

The mechanism of action of a PROTAC is a catalytic process that leverages the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[3][4]

-

Ternary Complex Formation: The PROTAC molecule first binds to both the protein of interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex (POI-PROTAC-E3 ligase).[4] The stability and conformation of this complex are crucial for the subsequent steps and are heavily influenced by the linker.[5]

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process results in the polyubiquitination of the target protein.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome then unfolds and degrades the tagged POI into small peptides.

-

PROTAC Recycling: After the degradation of the POI, the PROTAC molecule is released and can go on to recruit another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation.[6]

The Critical Role of the Linker

The linker, such as this compound, is not merely a passive spacer but an active contributor to the PROTAC's function.[3] Its properties, including length, rigidity, and chemical composition, are critical determinants of a PROTAC's efficacy. The lipidated nature of this compound suggests a design aimed at improving the pharmacokinetic properties of the PROTAC, potentially by enhancing cell membrane permeability and overall bioavailability.

Signaling Pathway of PROTAC-Mediated Degradation

The following diagram illustrates the key steps in the PROTAC-mediated protein degradation pathway.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

A key experiment to evaluate the efficacy of a PROTAC is the quantification of the target protein degradation. Western blotting is a widely used technique for this purpose.[7]

Protocol: Western Blot for PROTAC-Induced Degradation

Objective: To determine the concentration-dependent degradation of a target protein in cultured cells after treatment with a PROTAC.

Materials:

-

Cell culture reagents and appropriate cell line expressing the POI

-

PROTAC compound (with a linker like this compound)

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Methodology:

-

Cell Seeding: Plate cells at a suitable density and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for a predetermined period (e.g., 16-24 hours) at 37°C.

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis: Quantify the band intensities for the POI and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Experimental Workflow Diagram

Caption: Western blot experimental workflow.

Data Presentation

The efficacy of a PROTAC is typically characterized by two key parameters:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

The following table is a hypothetical representation of data that would be generated from the Western blot experiment described above.

| PROTAC Concentration (nM) | Normalized POI Level (%) | % Degradation |

| 0 (Vehicle) | 100 | 0 |

| 1 | 85 | 15 |

| 10 | 52 | 48 |

| 50 | 25 | 75 |

| 100 | 15 | 85 |

| 500 | 12 | 88 |

| 1000 | 18 | 82 |

Note: The decrease in degradation at higher concentrations (the "hook effect") is a known phenomenon for PROTACs, where the formation of binary complexes (POI-PROTAC or PROTAC-E3 ligase) outcompetes the formation of the productive ternary complex.[6]

Conclusion

This compound serves as a crucial component in the design and synthesis of PROTACs. While its mechanism of action is indirect, its properties as a linker are integral to the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. The lipidated nature of this linker may offer advantages in terms of the drug-like properties of the final PROTAC molecule. The continued development of novel linkers like this compound is essential for advancing the field of targeted protein degradation and realizing the full therapeutic potential of PROTAC technology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 4. chempep.com [chempep.com]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. portlandpress.com [portlandpress.com]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Oleoyl-Conjugated Peptides: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The strategic conjugation of oleic acid to peptide backbones has emerged as a powerful tool in drug development and biomedical research. This modification, leveraging the biophysical properties of the monounsaturated fatty acid, can significantly enhance the therapeutic potential of peptides by improving their pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide provides a comprehensive literature review of oleoyl-conjugated peptides, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to facilitate further research and development in this promising field.

Synthesis and Characterization of Oleoyl-Conjugated Peptides

The synthesis of oleoyl-conjugated peptides is most commonly achieved through solid-phase peptide synthesis (SPPS), a robust and versatile method that allows for the stepwise assembly of amino acid sequences on a solid resin support.

General Synthesis Protocol

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted method for the synthesis of oleoyl-peptides. The general workflow involves:

-

Resin Preparation: A suitable resin, such as Rink amide or pre-loaded Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the resin-bound peptide is removed using a piperidine solution in DMF.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain. Common activating agents include 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or 2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylammonium hexafluorophosphate (HCTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Repetitive Cycles: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.

-

Oleoylation: Following the final amino acid coupling and subsequent Fmoc deprotection, oleic acid is conjugated to the N-terminus of the peptide. This is typically achieved using the same coupling reagents (HBTU/DIPEA or HCTU/DIPEA) used for amino acid coupling.[1][2]

-

Cleavage and Deprotection: The oleoyl-peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).

-

Purification: The crude peptide is purified, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4][5][6]

References

- 1. Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oleanolic Acid Induces p53 Dependent Apoptosis via the ERK/JNK/AKT Pathway in Cancer Cell Lines | Semantic Scholar [semanticscholar.org]

- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pharmtech.com [pharmtech.com]

N'-Boc-N-(Gly-Oleoyl)-Lys: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Synthesis, Applications, and Biological Interactions of a Key Lipidated Amino Acid Derivative

For researchers and professionals in the fields of drug development and biochemical research, N'-Boc-N-(Gly-Oleoyl)-Lysine stands as a critical building block in the synthesis of advanced therapeutic and research molecules. This technical guide provides a detailed overview of its chemical properties, synthesis, and key applications, including experimental protocols and the visualization of relevant biological pathways.

Core Molecular Data

N'-Boc-N-(Gly-Oleoyl)-Lysine is a synthetically derived molecule featuring a lysine backbone with its alpha-amino group acylated with an oleoyl-glycyl moiety and its epsilon-amino group protected by a tert-butyloxycarbonyl (Boc) group. This structure imparts unique characteristics beneficial for various biochemical applications.

| Property | Value | Source(s) |

| Chemical Formula | C₃₁H₅₇N₃O₆ | [1][2][3][4] |

| Molecular Weight | 567.80 g/mol | [2][4] |

| Exact Mass | 567.4247 u | [1] |

| IUPAC Name | (S)-2-(2-((Z)-octadec-9-enamido)acetamido)-6-((tert-butoxycarbonyl)amino)hexanoic acid | [1] |

| CAS Number | 2353409-71-7 | [1][2][3][4] |

Synthesis and Preparation

Conceptual Synthesis Workflow

The synthesis would logically proceed through the sequential coupling of its constituent parts: L-lysine, glycine, oleic acid, and the Boc protecting group. A plausible, though not definitively documented, synthetic route is outlined below. It's important to note that protection and deprotection steps are crucial to ensure regioselective reactions.

Experimental Protocol: General Amide Coupling for Lipidation

The following is a generalized protocol for the coupling of a fatty acid (like oleic acid) to an amino acid or peptide, a key step in the synthesis of this compound. This protocol is based on carbodiimide-mediated conjugation.[5]

-

Activation of Oleic Acid:

-

Dissolve oleic acid in an appropriate anhydrous organic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

-

Add an activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in equimolar amounts to the oleic acid solution.

-

Stir the reaction mixture at room temperature for several hours to form the NHS-activated oleoyl ester.

-

-

Preparation of the Amine Component:

-

The amine component, in this conceptual synthesis, would be a Boc-protected glycine-lysine dipeptide. The synthesis of this intermediate would itself involve standard peptide coupling techniques.

-

-

Coupling Reaction:

-

Add the activated oleoyl ester solution to a solution of the Boc-protected glycine-lysine in a suitable solvent.

-

The reaction is typically carried out in the presence of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), to neutralize any acids formed and to facilitate the reaction.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

The reaction mixture is typically filtered to remove any precipitated urea byproduct (if DCC was used).

-

The solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography on silica gel to yield the final this compound.

-

Applications in Research and Drug Development

The unique amphipathic nature of this compound makes it a valuable tool in several areas of biomedical research.

Peptide Lipidation

The covalent attachment of lipid moieties to peptides, known as lipidation, is a widely used strategy to enhance the therapeutic properties of peptide-based drugs. The oleoyl group in this compound increases the lipophilicity of the resulting peptide conjugate.

Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS) and Lipidation

-

Peptide Synthesis:

-

The peptide of interest is synthesized on a solid support resin using standard Fmoc or Boc solid-phase peptide synthesis (SPPS) protocols.

-

For site-specific lipidation, a lysine residue with an orthogonal protecting group on its side chain (e.g., Mtt) is incorporated at the desired position.

-

-

Selective Deprotection:

-

Once the peptide chain is assembled, the orthogonal protecting group on the lysine side chain is selectively removed while the peptide remains attached to the resin. For an Mtt group, this is typically achieved by treatment with a dilute solution of trifluoroacetic acid (TFA) in DCM.

-

-

On-Resin Lipidation:

-

This compound, with its carboxylic acid activated (e.g., as an NHS ester), is then coupled to the deprotected lysine side chain on the resin.

-

The coupling reaction is carried out in a suitable solvent like DMF with a base such as DIEA.

-

-

Cleavage and Deprotection:

-

After the lipidation is complete, the peptide is cleaved from the resin, and all remaining protecting groups are removed using a strong acid cocktail (e.g., a mixture of TFA, triisopropylsilane, and water).

-

-

Purification:

-

The crude lipidated peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Drug Delivery Systems: Liposomes

The lipid tail of this compound allows for its incorporation into lipid bilayers, making it a useful component in the formulation of liposomes for targeted drug delivery.

Experimental Protocol: Liposome Preparation by Thin-Film Hydration

-

Lipid Film Formation:

-

A mixture of phospholipids (e.g., phosphatidylcholine and cholesterol) and a desired molar percentage of this compound are dissolved in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

The organic solvent is slowly removed using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

-

Hydration:

-

The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) by gentle rotation at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain smaller, more uniform liposomes (small unilamellar vesicles or large unilamellar vesicles), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

-

-

Purification:

-

Unencapsulated drug and other materials are removed by techniques such as dialysis or size exclusion chromatography.

-

PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is crucial for the efficacy of the PROTAC. The alkyl chain of the oleoyl group in this compound can serve as a component of such a linker.

Conceptual Workflow for PROTAC Synthesis

Involvement in Signaling Pathways

Lipidated peptides can influence cellular signaling by altering the localization and interaction of the peptide with cell membranes and membrane-bound receptors, such as G protein-coupled receptors (GPCRs). The lipid moiety can anchor the peptide to the cell membrane, increasing its local concentration near the receptor and potentially modulating receptor activation and downstream signaling.

Hypothetical GPCR Signaling Modulation

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and allosteric modulation of the dopamine receptor by peptide analogs of L-prolyl-L-leucyl-glycinamide (PLG) modified in the L-proline or L-proline and L-leucine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of a Bioconjugate Based on Oleic Acid and L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N'-Boc-N-(Gly-Oleoyl)-Lys: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of N'-Boc-N-(Gly-Oleoyl)-Lys, a lipopeptide of interest in various research and drug development applications. The document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for characterization, and a visual representation of the analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on the known chemical shifts and fragmentation patterns of its constituent moieties: the N-Boc protected lysine, glycine, and the oleoyl group. These tables provide a reference for researchers undertaking the spectroscopic characterization of this molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Assignment | Structure Moiety | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Olefinic CH | Oleoyl Chain | 5.30 - 5.40 | m | 2H |

| Lys α-CH | Lysine | 4.20 - 4.40 | m | 1H |

| Gly α-CH₂ | Glycine | 3.80 - 4.00 | d | 2H |

| Lys ε-CH₂ | Lysine | 3.00 - 3.20 | m | 2H |

| Oleoyl α-CH₂ | Oleoyl Chain | 2.20 - 2.30 | t | 2H |

| Oleoyl Allylic CH₂ | Oleoyl Chain | 1.95 - 2.05 | m | 4H |

| Lys β, γ, δ-CH₂ | Lysine | 1.40 - 1.90 | m | 6H |

| Boc (CH₃)₃ | Boc Group | 1.40 - 1.50 | s | 9H |

| Oleoyl (CH₂)n | Oleoyl Chain | 1.20 - 1.40 | m | 20H |

| Oleoyl CH₃ | Oleoyl Chain | 0.85 - 0.95 | t | 3H |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Structure Moiety | Predicted Chemical Shift (ppm) |

| Lys COOH | Lysine | 173 - 176 |

| Gly C=O | Glycine | 170 - 172 |

| Oleoyl C=O | Oleoyl Chain | 173 - 175 |

| Boc C=O | Boc Group | 155 - 157 |

| Olefinic CH | Oleoyl Chain | 129 - 131 |

| Boc C(CH₃)₃ | Boc Group | 79 - 81 |

| Lys α-CH | Lysine | 53 - 56 |

| Gly α-CH₂ | Glycine | 42 - 44 |

| Lys ε-CH₂ | Lysine | 39 - 41 |

| Oleoyl α-CH₂ | Oleoyl Chain | 34 - 36 |

| Lys β, γ, δ-CH₂ | Lysine | 22 - 32 |

| Oleoyl (CH₂)n | Oleoyl Chain | 22 - 32 |

| Boc CH₃ | Boc Group | 28 - 29 |

| Oleoyl CH₃ | Oleoyl Chain | 13 - 15 |

Note: Predicted chemical shifts are based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Fragmentation for this compound

| m/z (Predicted) | Ion | Fragmentation Pathway |

| 568.43 | [M+H]⁺ | Protonated molecule |

| 590.41 | [M+Na]⁺ | Sodiated adduct |

| 512.38 | [M+H-C₄H₈]⁺ | Loss of isobutylene from Boc group |

| 468.39 | [M+H-Boc]⁺ | Loss of the Boc group |

| 283.26 | [Oleoyl]⁺ | Acylium ion from the oleoyl group |

| 341.25 | [Gly-Oleoyl]⁺ | Acylium ion from the Gly-Oleoyl moiety |

| 485.35 | [M+H - Gly-Oleoyl]⁺ | Loss of the Gly-Oleoyl moiety |

Note: The exact mass of this compound (C₃₁H₅₇N₃O₆) is 567.42. The predicted m/z values are for the most abundant isotopes and may be observed as part of an isotopic cluster. Fragmentation patterns can be influenced by the ionization method and collision energy.

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Solvent Selection: Due to the amphipathic nature of the lipopeptide, a solvent system capable of dissolving both the lipid and peptide portions is crucial. Deuterated chloroform (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD) is recommended. For analysis in aqueous environments, deuterated dimethyl sulfoxide (DMSO-d₆) or the use of micelles (e.g., in D₂O with SDS) can be considered.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Sample Handling: Ensure the sample is fully dissolved. Gentle warming or sonication may be required. Filter the sample if any particulate matter is present.

2.1.2. Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

2D NMR (for structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly within the lysine and oleoyl chains.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting the different structural moieties (e.g., linking the glycine to the oleoyl group and the lysine).

-

Mass Spectrometry

2.2.1. Sample Preparation

-

Solvent System: Dissolve the sample in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile and water or methanol and water, often with a small amount of formic acid (0.1%) to promote protonation.

-

Concentration: Prepare a dilute solution, typically in the range of 1-10 µM.

2.2.2. Data Acquisition (ESI-MS)

-

Instrumentation: An ESI mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is suitable for high-resolution mass analysis.

-

Full Scan MS:

-

Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

-

-

Tandem MS (MS/MS):

-

Select the precursor ion of interest (e.g., [M+H]⁺) for collision-induced dissociation (CID).

-

Acquire the product ion spectrum to obtain structural information through fragmentation analysis. Varying the collision energy can provide different levels of fragmentation. For lipopeptides, common fragmentation occurs at the amide bonds and the ester linkage, as well as the loss of protecting groups.

-

Visualization of Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Detailed workflow for NMR-based structural elucidation.

This guide provides a foundational framework for the spectroscopic analysis of this compound. Researchers can adapt the provided protocols and predicted data to their specific instrumentation and experimental goals. A thorough, multi-technique approach as outlined will be critical for the unambiguous structural confirmation of this lipopeptide.

The Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

In the landscape of peptide synthesis, the strategic use of protecting groups is fundamental to the successful assembly of well-defined peptide sequences. Among the chemical moieties developed for this purpose, the tert-butyloxycarbonyl (Boc) group represents a cornerstone in the history and practice of Solid-Phase Peptide Synthesis (SPPS). Developed by Bruce Merrifield, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was a revolutionary approach that enabled the efficient and simplified synthesis of peptides.[1][2] This technical guide provides a comprehensive overview of the Boc protecting group's core function, its mechanisms of protection and deprotection, detailed experimental protocols, and its standing in modern peptide synthesis for researchers, scientists, and drug development professionals.

Core Function and Chemistry of the Boc Group

The primary role of the Boc group is to serve as a temporary shield for the α-amino group of an amino acid.[1][3] This protection is crucial to prevent the nucleophilic amine from engaging in undesirable side reactions during the formation of a peptide bond, thereby ensuring the sequential and orderly addition of amino acids.[1]

The defining chemical characteristic of the Boc group is its stability under neutral and basic conditions, coupled with its lability in the presence of moderately strong acids.[3] This acid-labile nature is the linchpin of the Boc-SPPS strategy. The protection of an amino acid is typically achieved through its reaction with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][3] The removal (deprotection) of the Boc group is accomplished with an acid such as trifluoroacetic acid (TFA), usually in a 25-50% solution with a solvent like dichloromethane (DCM).[3][4]

This "graduated acid lability" is central to the Boc/Bzl strategy, where the temporary Nα-Boc group can be removed with moderate acid (TFA), while the more "permanent" benzyl-based side-chain protecting groups remain intact, requiring a much stronger acid like anhydrous hydrogen fluoride (HF) for their removal during the final cleavage step.[2][5]

Mechanisms of Protection and Deprotection

Boc Protection Mechanism: The introduction of the Boc group onto the α-amino group of an amino acid is a nucleophilic acyl substitution reaction. The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected amino acid, with tert-butanol and carbon dioxide as byproducts.[6][7]

Boc Deprotection Mechanism: The acid-catalyzed removal of the Boc group is a critical step in the SPPS cycle. The mechanism involves the protonation of the Boc group's carbonyl oxygen by a strong acid like TFA.[1] This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly decarboxylates, releasing the free, protonated α-amino group and carbon dioxide.[1][6]

The reactive tert-butyl cation can cause unwanted alkylation of nucleophilic side chains, such as those found in tryptophan (Trp), methionine (Met), and cysteine (Cys).[5] To prevent these side reactions, "scavengers" like dithiothreitol (DTE), anisole, or triethylsilane are added to the deprotection solution to trap the carbocations.[1][5]

The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

Boc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to an insoluble resin support.[2] This solid-phase approach simplifies purification, as excess reagents and byproducts are removed by filtration and washing.[2]

The main steps in a Boc-SPPS cycle are:

-

Deprotection: The Nα-Boc group of the resin-bound peptide is removed using TFA in DCM.[3][8]

-

Neutralization: The resulting terminal ammonium trifluoroacetate salt is neutralized to the free amine using a hindered base, typically diisopropylethylamine (DIEA), to make it nucleophilic for the next coupling step.[5][9]

-

Coupling: The next incoming Nα-Boc-protected amino acid is activated by a coupling reagent (e.g., HBTU) and added to the resin to form a new peptide bond.[2]

-

Washing: The resin is thoroughly washed to remove all excess reagents and byproducts before the next cycle begins.[3]

The Boc/Bzl Protection Strategy

The success of Boc-SPPS relies on a quasi-orthogonal protection scheme where protecting groups are removed under conditions of varying acid strength.[2][10] While the Nα-Boc group is removed with moderate acid (TFA), the side-chain protecting groups are typically benzyl (Bzl) or benzyl-derived ethers and esters, which require a very strong acid (HF) for cleavage.[2][5] This allows for the selective deprotection of the N-terminus at each cycle without disturbing the side-chain protection.

Data Presentation: Quantitative Analysis

The efficiency and outcome of Boc-SPPS are highly dependent on the specific reagents and conditions used.

Table 1: Comparison of Boc and Fmoc SPPS Strategies

| Feature | Boc Strategy | Fmoc Strategy |

|---|---|---|

| Nα-Protection | Acid-labile (Boc) | Base-labile (Fmoc) |

| Deprotection Reagent | Moderate Acid (e.g., 25-50% TFA in DCM)[3][11] | Base (e.g., 20% Piperidine in DMF)[12][13] |

| Side-Chain Protection | Acid-labile (e.g., Benzyl-based) | Acid-labile (e.g., t-Butyl-based)[] |

| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[5][11] | Moderate Acid (e.g., High % TFA)[11][13] |

| Advantages | - Less expensive reagents[]- Reduces aggregation for some sequences[2][15]- Robust and well-established | - Milder final cleavage conditions[13]- Orthogonal protection scheme[6][13]- Automation-friendly[13] |

| Disadvantages | - Use of hazardous strong acids (HF)[15]- Repeated acid exposure can degrade sensitive residues | - Piperidine can cause side reactions- Fmoc group can promote aggregation[16] |

Table 2: Common Side-Chain Protecting Groups in Boc/Bzl Strategy

| Amino Acid | Side-Chain Group | Protecting Group | Deprotection Reagent |

|---|---|---|---|

| Aspartic Acid (Asp) | Carboxyl | Benzyl ester (OBzl) | Strong Acid (HF) |

| Glutamic Acid (Glu) | Carboxyl | Benzyl ester (OBzl) | Strong Acid (HF) |

| Serine (Ser) | Hydroxyl | Benzyl ether (Bzl) | Strong Acid (HF)[17] |

| Threonine (Thr) | Hydroxyl | Benzyl ether (Bzl) | Strong Acid (HF)[17] |

| Lysine (Lys) | ε-Amino | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Strong Acid (HF)[18] |

| Arginine (Arg) | Guanidino | Tosyl (Tos) | Strong Acid (HF)[17] |

| Cysteine (Cys) | Thiol | 4-Methylbenzyl (Meb) | Strong Acid (HF) |

| Histidine (His) | Imidazole | Dinitrophenyl (Dnp) | Thiophenol (before HF)[8] |

| Tryptophan (Trp) | Indole | Formyl (For) | Piperidine (before HF)[8] |

Table 3: Typical Reagents and Conditions in a Boc-SPPS Cycle

| Step | Reagent/Solvent | Concentration | Reaction Time |

|---|---|---|---|

| Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% (v/v)[3][8] | 1 x 2 min, 1 x 20-30 min[8][19] |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | 5-10% (v/v)[2][9] | 2 x 2-10 min[8][9] |

| Coupling (Activation) | Boc-Amino Acid | 2-4 equivalents | 1-2 hours[2] |

| HBTU / HOBt | 2-4 equivalents | - | |

| DIEA in DMF | 4-8 equivalents | - |

| Washing | DCM, Isopropanol (IPA), DMF | 100% | 3-5 washes per solvent |

Experimental Protocols

Protocol 1: Nα-Boc Protection of an Amino Acid (General Procedure) This protocol describes the protection of an amino acid using Boc anhydride.

-

Materials: Amino acid, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dioxane, Water, Ethyl Acetate (EtOAc), 5% Citric Acid solution.

-

Methodology:

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[20]

-

Add Boc₂O (1.1 equivalents) to the solution while stirring at room temperature.[20]

-

Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC). The mixture should become homogeneous.[20]

-

Dilute the reaction mixture with water.

-

Perform an extraction with ethyl acetate to remove byproducts.[20]

-

Acidify the aqueous layer with a 5% citric acid solution to a pH of ~3.

-

Extract the N-Boc-protected amino acid from the acidified aqueous layer using ethyl acetate (3x).[20]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.[20]

-

Protocol 2: Manual Boc-SPPS Cycle (Deprotection, Neutralization, Coupling) This protocol outlines a single cycle for adding one amino acid to a peptide-resin.

-

Materials: Peptide-resin, DCM, TFA, DIEA, DMF, Boc-protected amino acid, HBTU.

-

Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM in an appropriate reaction vessel for at least 30 minutes.[2]

-

Deprotection:

-

Neutralization:

-

Coupling:

-

In a separate vessel, pre-activate the next Boc-amino acid (3 eq.) by dissolving it with HBTU (3 eq.) and DIEA (6 eq.) in DMF.[19]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. Monitor reaction completion with a Kaiser test.[2][19]

-

Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The cycle is now complete.[19]

-

-

Protocol 3: Final Cleavage with Anhydrous Hydrogen Fluoride (HF) This protocol describes the final step to cleave the peptide from the resin and remove side-chain protecting groups. (Warning: HF is extremely hazardous and requires specialized equipment and safety precautions).

-

Materials: Dried peptide-resin, Anisole (scavenger), Anhydrous HF, Diethyl ether.

-

Methodology:

-

Place the fully dried peptide-resin in a specialized HF cleavage apparatus.[2]

-

Add a scavenger, such as anisole (typically 10% v/v), to the vessel.[2]

-

Cool the reaction vessel to between -5°C and 0°C.[2]

-

Carefully condense anhydrous HF into the reaction vessel (approx. 10 mL per gram of resin).[8]

-

Stir the mixture at 0°C for 1-2 hours.[2]

-

After the reaction is complete, evaporate the HF under a high vacuum.

-

Wash the resulting mixture of crude peptide and resin with cold diethyl ether to precipitate the peptide.[2]

-

Filter the precipitate to separate it from the ether and dry the crude peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer for subsequent purification, typically by reverse-phase HPLC.[2]

-

Conclusion

The Boc protecting group, and the associated Boc/Bzl SPPS strategy, remains a powerful and relevant methodology in peptide chemistry. While the development of Fmoc chemistry has provided a milder and often more convenient alternative, Boc-SPPS offers distinct advantages, particularly for the synthesis of certain hydrophobic or aggregation-prone peptides.[15] Its lower cost and well-established protocols ensure its continued use in both academic research and industrial drug development. A thorough understanding of its underlying chemistry, mechanisms, and experimental demands is essential for any scientist or researcher aiming to leverage this robust technique for the synthesis of complex peptides.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. biotage.com [biotage.com]

- 5. peptide.com [peptide.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. biosynth.com [biosynth.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. benchchem.com [benchchem.com]

- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 19. benchchem.com [benchchem.com]

- 20. peptide.com [peptide.com]

introduction to lipidated amino acids for beginners

An In-Depth Technical Guide to Lipidated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lipidated Amino Acids

Lipidated amino acids, and the lipopeptides derived from them, represent a pivotal class of molecules in modern therapeutics and immunology. Lipidation is the post-translational or synthetic covalent attachment of a lipid moiety to an amino acid or peptide sequence.[1][2] This modification dramatically alters the physicochemical properties of the parent molecule, primarily by increasing its hydrophobicity.[1] The strategic addition of a lipid tail can transform a peptide with poor pharmacological properties—such as low stability, poor membrane permeability, and short plasma half-life—into a viable drug candidate.[2][3]

The core principle behind this strategy is to leverage the lipid moiety to modulate the molecule's interaction with biological systems. For instance, a lipid tail can facilitate anchoring to cell membranes, promote binding to plasma proteins like albumin to extend circulation time, and act as a built-in adjuvant to stimulate the immune system.[3][4] Key applications are found in the development of next-generation vaccines, where lipopeptides can act as self-adjuvanting antigens, and in metabolic disease therapeutics, where lipidation extends the half-life of peptide hormones like GLP-1.[3][5] This guide provides a technical overview of the synthesis, properties, and applications of lipidated amino acids, complete with experimental protocols and quantitative data for professionals in the field.

Physicochemical and Pharmacokinetic Impact of Lipidation

The conjugation of a lipid chain to an amino acid or peptide induces significant changes in its biological behavior. These changes are fundamental to the design of lipidated therapeutics.

Key Physicochemical Effects:

-

Increased Hydrophobicity: The most direct consequence of lipidation is an increase in the molecule's lipophilicity, which enhances its interaction with lipid bilayers and cell membranes.[1]

-

Enhanced Protein Binding: Lipidated peptides, particularly those with fatty acid chains like palmitic acid, can bind non-covalently to circulating albumin. This creates a large macromolecular complex that evades rapid renal clearance, thereby extending the drug's plasma half-life.[6][7]

-

Improved Stability: The lipid moiety can sterically hinder access for proteolytic enzymes, increasing the peptide's stability against degradation.[1]

-

Altered Solubility: While enhancing interaction with lipidic environments, lipidation typically decreases the aqueous solubility of a peptide. This necessitates careful formulation and may require the use of organic co-solvents.[8][9]

-

Self-Assembly: The amphipathic nature of lipopeptides can drive them to self-assemble into nanostructures like micelles or vesicles, which can influence their delivery and immunological properties.[10]

Data Presentation: The Quantitative Advantages of Lipidation

To illustrate the profound impact of lipidation, the following tables summarize key quantitative data comparing lipidated molecules to their non-lipidated counterparts.

Table 1: Comparative Pharmacokinetics of Lipidated vs. Non-Lipidated GLP-1 Receptor Agonists

This table compares the half-life of Exenatide (a non-lipidated peptide) with Liraglutide (a mono-lipidated peptide), both used in the treatment of Type 2 Diabetes. The data clearly shows the dramatic extension in plasma half-life afforded by fatty acid acylation.

| Compound | Description | Modification | Plasma Half-life (t½) | Source |

| Exenatide | GLP-1 Receptor Agonist | None (39-amino acid peptide) | ~2.4 hours | [5] |

| Liraglutide | GLP-1 Receptor Agonist | C16 fatty acid attached via a glutamic acid linker | ~13 hours | [5] |

Table 2: Representative Caco-2 Cell Permeability Data

The Caco-2 cell monolayer is a standard in vitro model for predicting intestinal drug absorption. A compound's apparent permeability coefficient (Papp) is measured. Lipidation is a strategy employed to improve the Papp of peptides that are otherwise poorly absorbed.

| Permeability Class | Apparent Permeability (Papp) (cm/s) | Interpretation | Source |

| Low (Poor Absorption) | < 1.0 x 10⁻⁶ | Typical for many unmodified peptides.[11] | [11][12] |

| Moderate Absorption | 1.0 x 10⁻⁶ to 10.0 x 10⁻⁶ | Target range for orally absorbed drugs. | [12] |

| High (Good Absorption) | > 10.0 x 10⁻⁶ | Typical for many small molecule drugs. | [12] |

Note: While a direct before-and-after comparison for a single peptide is sequence-dependent, the goal of lipidation is to shift a peptide from the "Low" permeability class towards the "Moderate" or "High" class.

Table 3: Solubility Strategies for Peptides

Lipidation increases hydrophobicity and often complicates solubilization. The appropriate strategy depends on the overall charge of the final lipopeptide.

| Peptide Type | Characteristics | Primary Solvent | Secondary Solvent / Additive | Source |

| Acidic | Net negative charge | Sterile Water or PBS (pH 7.4) | 0.1% aqueous NH₄OH | [9] |

| Basic | Net positive charge | Sterile Water or PBS (pH 7.4) | 10-30% Acetic Acid or <50 µL TFA | [13][14] |

| Hydrophobic / Neutral | High % of non-polar residues | Organic Solvents (DMSO, DMF) | Dilute slowly into aqueous buffer | [9][13] |

Key Applications and Mechanisms of Action

Lipidation is not merely a physical modification but a functional one that enables novel mechanisms of action.

Drug Delivery and Pharmacokinetics Enhancement

The primary application in drug development is to improve a peptide's pharmacokinetic profile. By attaching a lipid, the peptide can "hitch a ride" on circulating albumin, turning it from a rapidly cleared molecule into a long-acting therapeutic.

References

- 1. lifetein.com [lifetein.com]

- 2. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of fatty diacid acylation of human PYY3-36 on Y2 receptor potency and half-life in minipigs - PMC [pmc.ncbi.nlm.nih.gov]